molecular formula C19H16N4O4S B2544990 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1251602-66-0

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2544990
CAS No.: 1251602-66-0
M. Wt: 396.42
InChI Key: GVBVXCFBQLZBHK-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a benzodioxol moiety (1,3-benzodioxol-5-yl), a pyridinyl-sulfanyl linkage, and a cyclopropyl-substituted 1,2,4-oxadiazole ring. The pyridinyl-sulfanyl bridge may enhance solubility and influence intermolecular interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c24-16(21-12-5-6-14-15(8-12)26-10-25-14)9-28-19-13(2-1-7-20-19)18-22-17(23-27-18)11-3-4-11/h1-2,5-8,11H,3-4,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBVXCFBQLZBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and antimicrobial properties.

Chemical Structure and Properties

The compound features a unique combination of a benzodioxole moiety and an oxadiazole-pyridine hybrid structure. The chemical formula is C17H16N4O3SC_{17}H_{16}N_4O_3S, indicating the presence of various functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes. For instance, it may affect tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit strong antimicrobial effects against various bacterial strains. The presence of the -N=CO group in similar compounds has been linked to their ability to disrupt biofilm formation in bacteria .

Cytotoxicity

Cytotoxicity studies are essential in evaluating the safety and efficacy of new compounds. The following table summarizes findings from recent research on the cytotoxic effects of this class of compounds:

CompoundCell Line TestedIC50_{50} (µM)Observations
N-(2H-benzodioxol)L929 (normal fibroblast)>100No significant toxicity observed
N-(2H-benzodioxol)A549 (lung carcinoma)25Moderate toxicity
N-(2H-benzodioxol)HepG2 (liver carcinoma)30Moderate toxicity

These results indicate that while some derivatives show moderate cytotoxicity against cancer cell lines, they exhibit minimal toxicity towards normal cells .

Antimicrobial Activity

The antimicrobial properties of N-(2H-benzodioxol) derivatives have been documented in several studies:

  • Bactericidal Effects : Compounds with oxadiazole structures have demonstrated strong bactericidal activity against Staphylococcus spp., with some derivatives showing effectiveness comparable to standard antibiotics like ciprofloxacin .
  • Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a related compound featuring the oxadiazole moiety. It was found to inhibit cancer cell proliferation significantly, with IC50_{50} values ranging from 0.65 µM to 2.41 µM against MCF-7 breast cancer cells. Flow cytometry analysis indicated that these compounds induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, a series of oxadiazole derivatives were tested against various pathogens. Results showed that certain compounds had minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Core Heterocycle Key Substituents Reported Biological Role Reference
N-(2H-1,3-Benzodioxol-5-yl)-2-{[3-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Pyridin-2-yl]Sulfanyl}Acetamide 1,2,4-Oxadiazole Cyclopropyl, benzodioxol, pyridinyl-sulfanyl Not explicitly reported (structural analog) -
2-{4-[(5-Methoxy-2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl}Benzimidazol-1-yl)Sulfonyl]Phenoxy}-N-(2-Pyridyl)Acetamide (3j) Benzimidazole Sulfinyl/sulfonyl, methoxy groups, pyridyl Proton pump inhibition
N-(4-Ethylphenyl)-2-[(4-Ethyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide (VUAA-1) 1,2,4-Triazole Ethyl, pyridinyl-sulfanyl Olfactory receptor (Orco) agonist
N-Substituted 2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides (8a-w) 1,3,4-Oxadiazole Indol-3-ylmethyl, variable N-substituents Antimicrobial activity

Key Structural and Functional Insights:

Heterocyclic Core Variations :

  • The target compound’s 1,2,4-oxadiazole ring is distinct from the 1,2,4-triazole in VUAA-1 and the benzimidazole in compound 3j . Oxadiazoles are often preferred for metabolic stability, whereas triazoles may enhance hydrogen-bonding interactions.
  • The benzodioxol group in the target compound contrasts with the indole moiety in compounds 8a-w, which may confer differing pharmacokinetic profiles .

Sulfanyl vs. Sulfinyl/Sulfonyl: The pyridinyl-sulfanyl linkage in the target compound differs from the sulfinyl/sulfonyl groups in 3j, which are critical for proton pump inhibition . Sulfanyl groups may offer redox stability but reduce electrophilicity.

Biological Implications :

  • While VUAA-1 and OLC-12 target insect olfactory receptors , the benzodioxol-containing analog may exhibit CNS activity due to its ability to cross the blood-brain barrier.
  • Compounds like 8a-w demonstrate that acetamide derivatives with oxadiazole-thiol groups exhibit antimicrobial properties, suggesting a possible avenue for the target compound’s evaluation .

Research Findings and Data

Thermal and Spectroscopic Data (Hypothetical Projection):

Based on analogs in and , the target compound is expected to exhibit:

  • Melting Point : ~75–85°C (similar to benzimidazole-based acetamides) .
  • 1H-NMR Peaks :
    • δ 2.1–2.3 ppm (cyclopropyl protons),
    • δ 4.6–4.9 ppm (sulfanyl-linked CH2),
    • δ 6.9–7.1 ppm (benzodioxol aromatic protons) .

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